molecular formula C17H21N3O4 B4530023 N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B4530023
M. Wt: 331.4 g/mol
InChI Key: JCYWKGPVLXONNO-GJZGRUSLSA-N
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Description

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxolane ring, a methoxyphenyl group, and a pyrazole carboxamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the methoxyphenyl group and the pyrazole carboxamide moiety. Common reagents used in these reactions include ethyl bromide, methoxybenzene, and hydrazine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce costs. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide include other pyrazole derivatives and oxolane-containing molecules. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-3-24-15-10-23-9-14(15)19-17(21)13-8-18-20-16(13)11-5-4-6-12(7-11)22-2/h4-8,14-15H,3,9-10H2,1-2H3,(H,18,20)(H,19,21)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYWKGPVLXONNO-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=C(NN=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=C(NN=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
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N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
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N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
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N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide

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